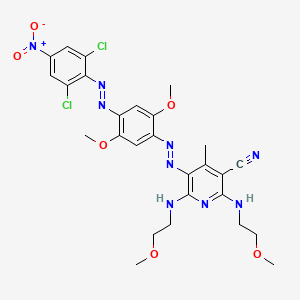
3-Pyridinecarbonitrile, 5-((4-((2,6-dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)-2,6-bis((2-methoxyethyl)amino)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarbonitrile, 5-((4-((2,6-dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)-2,6-bis((2-methoxyethyl)amino)-4-methyl- is a complex organic compound It features a pyridine ring substituted with various functional groups, including azo groups, dichloronitrophenyl, and methoxyethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 5-((4-((2,6-dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)-2,6-bis((2-methoxyethyl)amino)-4-methyl- typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.
Introduction of Azo Groups: Azo compounds are usually prepared by diazotization of aromatic amines followed by coupling with another aromatic compound.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: The azo groups can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions substituted with halogens.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Ammonia, amines, alkoxides.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Dye Synthesis: The azo groups make this compound a potential candidate for dye synthesis.
Catalysis: The compound can be used as a ligand in coordination chemistry.
Biology
Biological Markers: The compound can be used in the development of biological markers due to its complex structure.
Medicine
Industry
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonitrile, 5-((4-((2,6-dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)-2,6-bis((2-methoxyethyl)amino)-4-methyl- involves interactions with various molecular targets. The azo groups can participate in electron transfer reactions, while the pyridine ring can coordinate with metal ions. These interactions can affect various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-pyridinecarbonitrile: Similar structure but lacks the complex azo and dichloronitrophenyl substitutions.
2,6-Dichloro-4-nitroaniline: Contains the dichloronitrophenyl group but lacks the pyridine ring and azo groups.
Uniqueness
The uniqueness of 3-Pyridinecarbonitrile, 5-((4-((2,6-dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)-2,6-bis((2-methoxyethyl)amino)-4-methyl- lies in its complex structure, which combines multiple functional groups, making it versatile for various applications in different fields.
Properties
CAS No. |
73528-78-6 |
|---|---|
Molecular Formula |
C27H29Cl2N9O6 |
Molecular Weight |
646.5 g/mol |
IUPAC Name |
5-[[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxyphenyl]diazenyl]-2,6-bis(2-methoxyethylamino)-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C27H29Cl2N9O6/c1-15-17(14-30)26(31-6-8-41-2)33-27(32-7-9-42-3)24(15)36-34-20-12-23(44-5)21(13-22(20)43-4)35-37-25-18(28)10-16(38(39)40)11-19(25)29/h10-13H,6-9H2,1-5H3,(H2,31,32,33) |
InChI Key |
ISWMXLOQKPDJJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1N=NC2=CC(=C(C=C2OC)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl)OC)NCCOC)NCCOC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B14440961.png)
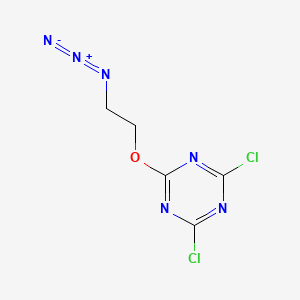

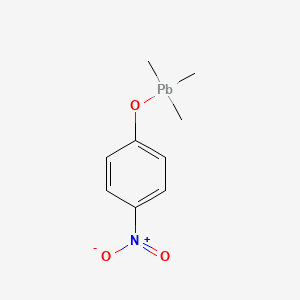

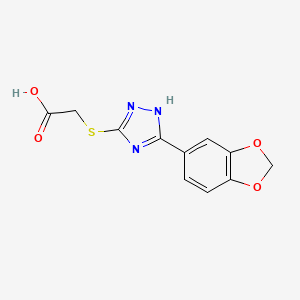
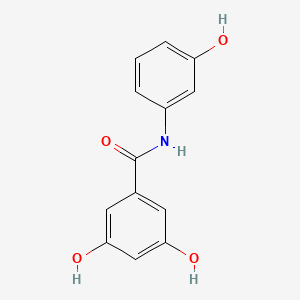


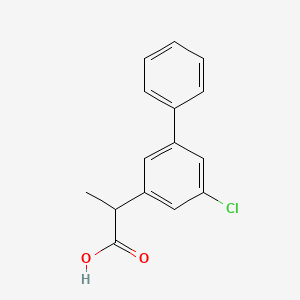
![[3-acetyloxy-6-[[3-(2-bromoacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyloxan-4-yl] acetate](/img/structure/B14441006.png)



